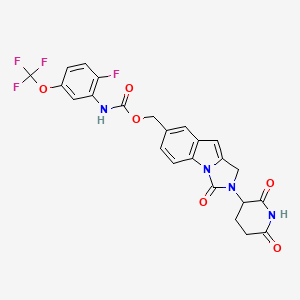

GSPT1 degrader-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H18F4N4O6 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |

InChI |

InChI=1S/C24H18F4N4O6/c25-16-3-2-15(38-24(26,27)28)9-17(16)29-22(35)37-11-12-1-4-18-13(7-12)8-14-10-31(23(36)32(14)18)19-5-6-20(33)30-21(19)34/h1-4,7-9,19H,5-6,10-11H2,(H,29,35)(H,30,33,34) |

InChI Key |

UPLNXAJKKSXICO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=CC4=C(N3C2=O)C=CC(=C4)COC(=O)NC5=C(C=CC(=C5)OC(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSPT1 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for GSPT1 Degrader-5, a representative potent and selective molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein. The information presented is a synthesis of publicly available data on well-characterized GSPT1 degraders, such as CC-885, CC-90009, and MRT-2359, and is intended to serve as a technical resource for the scientific community.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

This compound operates as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[1][2] Specifically, it facilitates the interaction between the GSPT1 protein and Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3][4] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1][5] The degradation of GSPT1, a key factor in translation termination, disrupts protein synthesis and triggers downstream cellular stress pathways, ultimately leading to apoptosis in cancer cells.[4][6]

Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound, compiled from data on representative GSPT1 degraders.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | AML Cell Lines | 3 - 75 nM | [7] |

| MYC-driven Cell Lines | >30 and <300 nM | [8] | |

| Prostate Cancer Cell Lines | 0.007 ± 0.004 µM | [9] | |

| DC50 (GSPT1 Degradation) | KG-1 | 7.87 nM | [10] |

| 22Rv1 | 19 nM | [9] | |

| Generic | 144 nM | [11] | |

| Dmax (GSPT1 Degradation) | KG-1 | >95% at 10 nM | [12] |

Table 2: In Vivo Efficacy

| Model | Dosing | Outcome | Reference |

| AML Xenograft | 30 or 40 mg/kg IP | Potent and sustained antitumor activity | [13] |

| NSCLC Xenograft | 10 mg/kg p.o. | Complete tumor regression | [8] |

| Prostate Cancer Xenograft | 10 mg/kg once daily | Marked tumor regression | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of GSPT1 degraders are provided below.

1. Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., AML, NSCLC)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the degrader that inhibits cell growth by 50%.

-

Experimental Workflow for Cellular Viability Assay

Caption: Workflow for MTT-based cell viability assay.

2. GSPT1 Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in GSPT1 protein levels following treatment with the degrader.[18]

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-GSPT1, anti-loading control e.g., GAPDH or Vinculin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the extent of GSPT1 degradation (DC50 and Dmax).

-

Experimental Workflow for Western Blot Analysis

References

- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular glues targeting GSPT1 in cancers: A potent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying Proteasomal Degradation in a Cell-free System in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. benchchem.com [benchchem.com]

GSPT1 Degrader-5: A Molecular Glue Approach to Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, offering the potential to address previously "undruggable" targets. Molecular glues, a class of small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, represent a key modality in this field. This technical guide provides a comprehensive overview of GSPT1 degrader-5, a representative molecular glue that targets the G1 to S phase transition 1 (GSPT1) protein for degradation, with a primary focus on the well-characterized clinical candidate CC-90009.

Introduction to GSPT1 and Its Role in Cancer

G1 to S phase transition 1 (GSPT1) is a translation termination factor that plays a crucial role in protein synthesis by facilitating the release of newly synthesized polypeptides from the ribosome.[1][2] Its involvement in cell cycle progression and protein homeostasis makes it a critical protein for rapidly proliferating cells, including cancer cells.[3][4] Overexpression of GSPT1 has been implicated in various cancers, and its depletion has been shown to be broadly cytotoxic to cancer cells, highlighting it as a promising therapeutic target.[1][2][4] Notably, many MYC-driven cancers exhibit a dependency on high levels of protein translation, creating a vulnerability that can be exploited by targeting GSPT1.[5][6]

Mechanism of Action: The Molecular Glue Concept

This compound functions as a molecular glue, a small molecule that induces proximity between the Cereblon (CRBN) E3 ubiquitin ligase complex and GSPT1.[1][7][8] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.

The key steps in the mechanism of action are:

-

Binding to CRBN: this compound first binds to the CRBN, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[7][9]

-

Ternary Complex Formation: The binding of the degrader to CRBN creates a novel protein surface that facilitates the recruitment of GSPT1, forming a ternary complex (CRBN-degrader-GSPT1).[1]

-

Polyubiquitination: Within the ternary complex, the E3 ligase machinery catalyzes the transfer of ubiquitin molecules to GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

-

Cellular Consequences: The degradation of GSPT1 disrupts translation termination, leading to the activation of the integrated stress response, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[7][9]

Signaling Pathway Diagram

Caption: Mechanism of GSPT1 degradation by a molecular glue.

Quantitative Preclinical Data

The preclinical activity of GSPT1 degraders has been extensively evaluated in various cancer models. The following tables summarize key quantitative data for CC-90009, a first-in-class GSPT1 degrader.

Table 1: In Vitro Antiproliferative Activity of CC-90009

| Cell Line | Cancer Type | IC50 (nM) |

| Various AML Cell Lines | Acute Myeloid Leukemia | 3 - 75[9] |

| HCC1569 | Breast Cancer | 0.19[4] |

| N87 | Gastric Cancer | 0.29[4] |

Table 2: In Vitro Degradation Activity of CC-90009

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| MV4-11 | 9.7[10] | 90[10] | 4[10] |

DC50: concentration for 50% of maximal degradation; Dmax: maximal degradation.

Table 3: In Vivo Efficacy of a GSPT1 Degrader

| Model | Compound | Dosing | Tumor Growth Inhibition (%) |

| NCI-N87 Gastric Cancer Xenograft | Compound [I] | 30 mg/kg, oral | 93[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of GSPT1 degraders. Below are representative methodologies for key assays.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the GSPT1 degrader on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., AML cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader (e.g., CC-90009) for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Plot the percentage of viable cells against the log concentration of the compound and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Western Blot for GSPT1 Degradation

Objective: To quantify the degradation of GSPT1 protein following treatment with the degrader.

Methodology:

-

Cell Treatment: Treat cells with the GSPT1 degrader at various concentrations for a specific time (e.g., 4 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for GSPT1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the loading control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the GSPT1 degrader in a mouse model.

Methodology:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice.[11]

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., ~100 mm³), then randomize the mice into vehicle and treatment groups.[11]

-

Compound Administration: Administer the GSPT1 degrader (e.g., orally) at a predetermined dose and schedule.

-

Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study.

-

Efficacy Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of a GSPT1 degrader.

Clinical Development of GSPT1 Degraders

The promising preclinical data for GSPT1 degraders have led to their advancement into clinical trials. CC-90009 was the first-in-class GSPT1 degrader to enter clinical development for the treatment of relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[7][8][12][13]

Another orally bioavailable GSPT1 degrader, MRT-2359, is currently in a Phase 1/2 clinical trial for MYC-driven solid tumors, including lung cancer.[3][5][6] Recent data has also shown encouraging clinical activity of MRT-2359 in combination with enzalutamide (B1683756) in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patients.[6][14]

Furthermore, the concept of GSPT1 degradation is being explored in the context of antibody-drug conjugates (ADCs), such as ORM-5029 and BMS-986497/ORM-6151, which are in clinical trials for breast cancer and AML, respectively.[3]

Future Directions and Conclusion

The development of GSPT1 molecular glue degraders represents a significant advancement in the field of targeted protein degradation. These molecules have demonstrated potent anti-tumor activity in preclinical models and are showing promise in early clinical trials. The ability to target a fundamental cellular process like translation termination provides a powerful therapeutic strategy, particularly for cancers that are dependent on high rates of protein synthesis.

Future research will likely focus on:

-

Expanding the therapeutic window: Optimizing the selectivity and safety profiles of GSPT1 degraders.

-

Identifying predictive biomarkers: To select patient populations most likely to respond to GSPT1-targeted therapies.

-

Exploring combination therapies: Investigating the synergistic effects of GSPT1 degraders with other anticancer agents.

References

- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]

- 5. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - BioSpace [biospace.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. ashpublications.org [ashpublications.org]

- 8. drughunter.com [drughunter.com]

- 9. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uk.investing.com [uk.investing.com]

An In-depth Technical Guide to the Discovery and Synthesis of GSPT1 degrader-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSPT1 degrader-5, a molecular glue degrader that induces the proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a critical factor in protein translation termination, and its degradation has emerged as a promising therapeutic strategy in oncology.[1][2][3]

Discovery of this compound

This compound was identified through a focused combinatorial library approach aimed at discovering novel cereblon (CRBN) modulators. The discovery process typically follows a multi-step workflow, beginning with a high-throughput phenotypic screen to identify compounds that exhibit CRBN-dependent antiproliferative activity. Hits from this initial screen are then subjected to rigorous validation and target deconvolution.

Experimental Workflow for Discovery

The discovery of GSPT1 molecular glue degraders generally involves the following key steps:

-

Focused Library Synthesis: A library of compounds based on a core scaffold, often derived from thalidomide (B1683933) or its analogs, is synthesized. These libraries are designed to explore diverse chemical space around the CRBN-binding motif.

-

Phenotypic Screening: The compound library is screened against cancer cell lines to identify molecules that inhibit cell proliferation. To ensure the desired mechanism of action, these screens are often conducted in parallel with CRBN knockout cell lines to identify compounds with CRBN-dependent activity.

-

Hit Validation and Orthogonal Assays: Active compounds are confirmed through dose-response studies. Orthogonal assays, such as CRBN binding assays, are performed to verify direct engagement with the intended E3 ligase component.

-

Target Identification via Proteomics: Quantitative proteomics is employed to identify the specific protein(s) degraded by the hit compounds. This is a crucial step to determine the "neosubstrate" of the molecular glue.

-

Lead Optimization: Structure-activity relationship (SAR) studies are conducted to improve the potency, selectivity, and drug-like properties of the hit compounds, leading to the identification of lead candidates like this compound.

Caption: Experimental workflow for the discovery of GSPT1 molecular glue degraders.

Synthesis of this compound

This compound (also referred to as compound 4 in some contexts) is a molecular glue with the chemical formula C₂₄H₁₈F₄N₄O₆ and a molecular weight of 534.42 g/mol . Its CAS number is 3034764-38-7.

Chemical Structure:

Caption: 2D chemical structure of this compound.

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on the general procedures outlined in patent literature for structurally related compounds.

Synthetic Protocol

Step 1: Synthesis of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methanol

This intermediate can be synthesized from a suitable bromo-substituted quinoline (B57606) precursor via a Suzuki coupling reaction with a protected piperidine-2,6-dione boronic ester, followed by functional group manipulations to introduce the methyl and hydroxymethyl groups at the 2 and 7 positions of the quinoline core, respectively.

Step 2: Synthesis of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methyl (3-chloro-4-methylphenyl)carbamate (this compound)

To a solution of (3-(2,6-dioxopiperidin-3-yl)-2-methylquinolin-7-yl)methanol in an anhydrous aprotic solvent such as dichloromethane, is added 3-chloro-4-methylphenyl isocyanate. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Evaluation

The biological activity of this compound is characterized by its ability to induce the degradation of GSPT1, leading to antiproliferative effects in cancer cells.

Quantitative Data

| Compound | DC₅₀ (nM) | Cell Line | Assay | Reference |

| This compound (4) | 144 | Not Specified | Not Specified | [1][4][5] |

| Compound 6 (SJ6986) | 9.7 (4h), 2.1 (24h) | MV4-11 | Western Blot | [6][7] |

| Compound 7 (SJ7023) | >10,000 (4h), 10 (24h) | MV4-11 | Western Blot | [7] |

Experimental Protocols

3.2.1. GSPT1 Degradation Assay (Western Blot)

This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11, MOLM-13) are seeded in 6-well plates and allowed to adhere. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 4, 8, 24 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the GSPT1 levels are normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.[8][9][10]

3.2.2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the impact of GSPT1 degradation on cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus cell viability, is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

3.2.3. CRISPR-Cas9 Screening for Resistance Mechanisms

CRISPR-based screens can identify mutations in GSPT1 or other components of the degradation machinery that confer resistance to GSPT1 degraders.[4][11][12][13][14]

-

sgRNA Library Design and Transduction: A single-guide RNA (sgRNA) library targeting the GSPT1 gene is designed and transduced into Cas9-expressing cells.

-

Drug Selection: The transduced cell population is treated with this compound at a concentration that inhibits the growth of wild-type cells.

-

Identification of Resistant Clones: Cells that survive the drug treatment are isolated, and the genomic DNA is extracted.

-

Sequencing and Analysis: The sgRNA sequences enriched in the resistant population are identified by deep sequencing. This reveals the specific regions of GSPT1 that, when mutated, lead to resistance.

Mechanism of Action and Signaling Pathways

This compound functions as a molecular glue, inducing a new protein-protein interaction between the E3 ubiquitin ligase substrate receptor CRBN and GSPT1. This leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.

Caption: Mechanism of action of this compound.

The degradation of GSPT1 has significant downstream cellular consequences, primarily through the activation of the Integrated Stress Response (ISR).[1][15][16]

Caption: Signaling pathway activated by GSPT1 degradation.[10][15][17][18]

The impairment of translation termination due to GSPT1 loss leads to ribosomal stress, which in turn activates the ISR. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic factors like CHOP, ultimately leading to TP53-independent cancer cell death.[1][8][15][16][17][18]

References

- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Integration of temporal single cell cellular stress response activity with logic-ODE modeling reveals activation of ATF4-CHOP axis as a critical predictor of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CRISPR-Suppressor Scanning Unsticks Molecular Glues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. CRISPR Screen Reveals BRD2/4 Molecular Glue-like Degrader via Recruitment of DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]

- 18. walterlab.ucsf.edu [walterlab.ucsf.edu]

GSPT1 Degrader-5: A Comprehensive Technical Guide to its Role in Translation Termination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G1 to S phase transition 1 (GSPT1), a key eukaryotic release factor (eRF3a), plays a pivotal role in the termination of protein synthesis. Its targeted degradation by small molecules, such as GSPT1 degrader-5, represents a promising therapeutic strategy, particularly in oncology. These degraders, often functioning as molecular glues or proteolysis-targeting chimeras (PROTACs), hijack the cellular ubiquitin-proteasome system to induce the selective removal of GSPT1. This event triggers a cascade of cellular responses, including the impairment of translation termination, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cancer cells.

The Role of GSPT1 in Eukaryotic Translation Termination

Eukaryotic translation termination is a crucial process that ensures the accurate release of newly synthesized polypeptide chains from the ribosome upon encountering a stop codon (UAA, UAG, or UGA) in the messenger RNA (mRNA). This process is mediated by a complex of eukaryotic release factors (eRFs). GSPT1, also known as eRF3a, is a GTPase that forms a complex with the primary release factor, eRF1.

The eRF1/GSPT1 complex is central to the termination process. eRF1 recognizes the stop codon in the A-site of the ribosome and catalyzes the hydrolysis of the peptidyl-tRNA bond, releasing the nascent polypeptide. GSPT1, in its GTP-bound state, facilitates the efficient binding of eRF1 to the ribosome and promotes the subsequent release of the polypeptide.[1][2] Hydrolysis of GTP by GSPT1 is thought to induce conformational changes that lead to the dissociation of the release factors from the ribosome, allowing for ribosomal recycling.[2][3]

This compound: Mechanism of Action

This compound, like other molecular glue degraders, functions by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly the Cereblon (CRBN) E3 ligase complex (CRL4^CRBN).[4][5] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[4][6] The degradation of GSPT1 disrupts the delicate balance of translation termination, leading to a series of downstream cellular consequences.

The primary consequence of GSPT1 degradation is the impairment of translation termination.[7] This leads to ribosomal stalling at stop codons and read-through events, where the ribosome continues translation beyond the intended stop signal.[8] The accumulation of stalled ribosomes and aberrant proteins triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[5][7][9]

The ISR is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[9][10] This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4).[10] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, if the stress is prolonged or severe, apoptosis.[10] One of the key pro-apoptotic targets of ATF4 is the C/EBP homologous protein (CHOP), which plays a central role in inducing cell death.[11]

Quantitative Data on GSPT1 Degrader Activity

The potency and efficacy of GSPT1 degraders are typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), as well as their half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize the quantitative data for various GSPT1 degraders in different cancer cell lines.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Citation |

| CC-885 | MM1.S | - | - | 4 | [12] |

| CC-90009 | KG-1 | 9 | 51 | 4 | [11] |

| KG-1 | 9 | 88 | 20 | [11] | |

| Compound 6 | MV4-11 | 9.7 | >90 | 4 | [13] |

| MV4-11 | 2.1 | >90 | 24 | [13] | |

| Compound 7 | MV4-11 | >10,000 | 60 | 4 | [13] |

| MV4-11 | 10 | 90 | 24 | [13] | |

| BTX-1188 | MV-4-11 | - | >90 | 6 | [14] |

Table 1: Degradation Potency of GSPT1 Degraders

| Compound | Cell Line(s) | IC50 (nM) | Citation |

| CC-885 | AML cell lines | 10^-6 - 1 µM | [7] |

| CC-90009 | 11 human AML cell lines | 3 - 75 | [5] |

| SJ6986 | >10 ALL cell lines | nanomolar range | [15] |

| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 | [14] |

| Myc-driven cancer cell lines | 0.5 - 10 | [14] |

Table 2: Anti-proliferative Activity of GSPT1 Degraders

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol details the steps to quantify the reduction in GSPT1 protein levels following treatment with a degrader.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with the GSPT1 degrader at various concentrations and time points.

-

Wash cells with ice-cold PBS.[16]

-

Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.[17]

-

Incubate on ice for 15-30 minutes with occasional vortexing.[12][16]

-

Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12][17]

-

Collect the supernatant containing the protein lysate.[16]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane three times with TBST.[17]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST.[17]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.[4]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.[4]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (e.g., DMSO).[4]

-

-

Incubation:

-

Assay Procedure:

-

Data Acquisition and Analysis:

Quantitative Proteomics (TMT-based)

This protocol provides a global and unbiased assessment of changes in protein abundance following GSPT1 degrader treatment.[19]

-

Sample Preparation:

-

Treat cells with the GSPT1 degrader or vehicle control.

-

Lyse the cells and extract proteins as described in the Western Blotting protocol.

-

Digest the proteins into peptides using trypsin.[19]

-

-

Tandem Mass Tag (TMT) Labeling:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze the peptide fractions by LC-MS/MS.[20]

-

-

Data Analysis:

Visualizing the Pathways and Workflows

Signaling Pathway of this compound

References

- 1. youtube.com [youtube.com]

- 2. Dynamics of ribosomes and release factors during translation termination in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 6. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Integrated stress response - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]

- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. aacr.org [aacr.org]

- 16. docs.abcam.com [docs.abcam.com]

- 17. origene.com [origene.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

GSPT1 Degrader-5: A Technical Guide to its Impact on Global Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of GSPT1 degradation by GSPT1 degrader-5, with a specific focus on its profound effects on global protein synthesis. The information presented herein is intended to support research and development efforts in the fields of targeted protein degradation and oncology.

Introduction to GSPT1 and Targeted Degradation

G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of translation, a fundamental process in protein synthesis.[1][2] It functions as a GTPase that, in complex with eukaryotic release factor 1 (eRF1), facilitates the release of newly synthesized polypeptide chains from the ribosome. Given its essential role in protein production, GSPT1 has emerged as a compelling therapeutic target in oncology, particularly in cancers that are highly dependent on protein synthesis.[2][3]

GSPT1 degraders, including this compound, are a class of small molecules, often referred to as "molecular glues," that induce the targeted degradation of the GSPT1 protein.[4][5] These compounds function by hijacking the cell's natural protein disposal machinery. Specifically, they facilitate the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[4][6] This targeted degradation of GSPT1 has been shown to be potently cytotoxic to cancer cells, particularly those of hematological origin like acute myeloid leukemia (AML).[3][7]

Mechanism of Action: this compound

This compound induces the degradation of GSPT1 through a molecular glue mechanism. The degrader molecule acts as a bridge, fostering the formation of a ternary complex between GSPT1 and CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E3 ligase to GSPT1. The resulting polyubiquitin (B1169507) chain on GSPT1 serves as a recognition signal for the 26S proteasome, which then degrades the GSPT1 protein. The degradation of GSPT1 disrupts the process of translation termination, leading to ribosome stalling and the activation of cellular stress responses, ultimately culminating in apoptosis.[3][8]

Caption: Signaling pathway of GSPT1 degradation induced by this compound.

Quantitative Data on GSPT1 Degraders

The following tables summarize the quantitative data for this compound and other relevant GSPT1 degraders, providing insights into their potency and efficacy.

Table 1: GSPT1 Degradation Potency

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| This compound | - | 144 | - | - |

| GSPT1 degrader-17 | U937 | 35 | 81.65 | - |

| GSPT1 degrader-11 | - | 67.7 | 97 | - |

| GSPT1 degrader-4 | - | 25.4 | - | - |

| GSPT1 degrader-2 | - | < 30 | - | - |

| GSPT1 degrader-6 | - | 13 | - | - |

| Compound 6 | MV4-11 | 9.7 | 90 | 4 |

| Compound 7 | MV4-11 | 10 | 90 | 24 |

| CC-90009 | MV4-11 | 1.6 | > 90 | 24 |

| CC-885 | - | - | - | - |

| 5-OH-EM12 | - | - | 47 ± 9 | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[4][5][9]

Table 2: Anti-proliferative Activity of GSPT1 Degraders

| Compound | Cell Line | IC50 (nM) |

| GSPT1 degrader-9 | HL-60 | 9.2 |

| GSPT1 degrader-17 | U937 | 19 |

| GSPT1 degrader-17 | MOLT-4 | 6 |

| GSPT1 degrader-17 | MV4-11 | 27 |

| GSPT1 degrader-4 | CAL51 | 39 |

| CC-90009 | AML Cell Lines | 3 - 75 |

| Compound [I] | HCC1569 | 0.19 |

| Compound [I] | N87 | 0.29 |

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[5][7][10]

Effect on Global Protein Synthesis

A primary and critical consequence of GSPT1 degradation is the widespread inhibition of global protein synthesis. By impairing translation termination, GSPT1 degraders cause ribosomes to stall at stop codons, leading to a global shutdown of protein production. This effect is not limited to specific proteins but impacts the entire proteome.

Polysome profiling experiments have demonstrated that treatment with GSPT1 degraders leads to a significant reduction in the polysome fraction (mRNAs with multiple ribosomes) and a corresponding increase in the monosome fraction (mRNAs with a single ribosome). This shift is a hallmark of impaired translation initiation and elongation, indicating a comprehensive disruption of the translation process.

The inhibition of global protein synthesis by GSPT1 degraders can have a confounding effect in studies aimed at identifying direct substrates of targeted protein degraders. The reduction in the levels of short-lived proteins following treatment with a GSPT1 degrader may be an indirect consequence of the synthesis shutdown rather than direct degradation of those proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for GSPT1 Degradation

Western blotting is a standard technique to quantify the reduction in GSPT1 protein levels following treatment with a degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the GSPT1 band intensity relative to the loading control.

Caption: Experimental workflow for Western Blotting.

Polysome Profiling

Polysome profiling is used to assess the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes on a sucrose (B13894) gradient.

Protocol:

-

Cell Treatment and Harvest: Treat cells with this compound. Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide and lyse them in a hypotonic lysis buffer.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionation: After centrifugation, fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a UV detector.

-

Data Analysis: The resulting profile will show peaks corresponding to ribosomal subunits (40S, 60S), monosomes (80S), and polysomes. A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation.

Caption: Experimental workflow for Polysome Profiling.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a high-resolution snapshot of all ribosome positions on mRNAs, allowing for a detailed analysis of translation at a genome-wide level.

Protocol:

-

Cell Treatment and Ribosome Footprinting: Treat cells with this compound and arrest translation with cycloheximide. Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose cushion.

-

Footprint Extraction and Library Preparation: Extract the ~30 nucleotide ribosome footprints. Ligate adapters to the 3' and 5' ends of the footprints and perform reverse transcription to generate a cDNA library.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions. This data can be used to determine the density of ribosomes on each mRNA, identify sites of ribosome pausing, and calculate translation efficiency.

Caption: Experimental workflow for Ribosome Profiling.

Puromycin (B1679871) Labeling Assay

The puromycin labeling assay is a method to visualize and quantify the rate of global protein synthesis in cells. Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, leading to their premature termination.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

-

Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium for a short period (e.g., 10-15 minutes).

-

Cell Lysis or Fixation: For western blot analysis, lyse the cells as described above. For immunofluorescence, fix and permeabilize the cells.

-

Detection:

-

Western Blot: Detect the puromycin-labeled peptides using an anti-puromycin antibody. A decrease in the overall signal indicates a reduction in protein synthesis.

-

Immunofluorescence: Stain the cells with an anti-puromycin antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity is proportional to the rate of protein synthesis and can be quantified using microscopy and image analysis software.

-

Caption: Experimental workflow for the Puromycin Labeling Assay.

Conclusion

This compound represents a promising therapeutic strategy by targeting a key component of the protein synthesis machinery. Its potent and selective degradation of GSPT1 leads to a profound inhibition of global protein synthesis, a vulnerability that can be exploited in cancer cells with high translational demands. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of GSPT1 degraders and advance their clinical development. A thorough understanding of the impact on global protein synthesis is critical for the accurate interpretation of experimental data and the rational design of future studies.

References

- 1. A Versatile Ribo-seq Workflow for Enhanced Analysis of Ribosome Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

- 8. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 9. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]

The Molecular Glue Interface: A Technical Guide to the Cereblon (CRBN) E3 Ligase Interaction with GSPT1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. At the forefront of this revolution are "molecular glue" degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth examination of the interaction between the Cereblon (CRBN) E3 ligase and molecular glue degraders of the translation termination factor GSPT1 (G1 to S phase transition protein 1). Understanding this interaction is critical for the rational design of novel therapeutics targeting a range of diseases, including cancer.[1][2][3][4][5]

Cereblon functions as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][6] Molecular glues, such as derivatives of thalidomide (B1683933), bind to a specific pocket in CRBN, allosterically modifying its substrate-binding surface.[6][7] This creates a novel interface that can be recognized by "neosubstrates," proteins that are not endogenous targets of CRBN.[6][8] GSPT1 is one such neosubstrate, and its degradation has shown potent anti-proliferative effects in various cancer models.[1][9][10][11]

This guide will detail the core mechanism of action, present quantitative data on degrader performance, provide detailed experimental protocols for key assays, and visualize the critical pathways and workflows involved in the study of the CRBN-GSPT1 interaction.

Mechanism of Action: The Ternary Complex

The cornerstone of GSPT1 degradation is the formation of a stable ternary complex between CRBN, the molecular glue degrader, and GSPT1.[12][13][14][15] The degrader acts as a scaffold, bringing the E3 ligase and the target protein into close proximity. This induced proximity is essential for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of GSPT1.[1][6][8] Once polyubiquitinated, GSPT1 is recognized and degraded by the 26S proteasome.[6][8]

Structural studies have revealed that a β-hairpin motif containing a critical glycine (B1666218) residue on GSPT1 acts as a "structural degron" that is recognized by the modified CRBN surface.[7][12][16][17] The specificity of different molecular glues for GSPT1 and other neosubstrates is determined by the subtle chemical features of the degrader that influence the conformation of the ternary complex.[7][16]

Caption: CRBN-mediated degradation of GSPT1 via a molecular glue.

Quantitative Data Presentation

The efficacy of a GSPT1 degrader is typically quantified by its binding affinity to CRBN, and its ability to induce GSPT1 degradation in cellular assays. The following tables summarize key quantitative data for representative GSPT1 degraders.

Table 1: GSPT1 Degradation Potency

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |

| CC-885 | MM1.S | - | >90 | 4 |

| CC-90009 | Kasumi-1 | 0.8 | >95 | 24 |

| Compound 26 | MM1.S | - | >80 | 4 |

| SJ6986 | MOLM-13 | 1.2 | >95 | 24 |

| 5-OH-EM12 | - | - | 47 ± 9 | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: CRBN Binding Affinity

| Compound | Assay Type | IC50 (nM) |

| Thalidomide | TR-FRET | 2500 |

| Lenalidomide | TR-FRET | 1000 |

| Pomalidomide | TR-FRET | 200 |

| CC-885 | TR-FRET | 13 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GSPT1 degrader activity. The following sections provide protocols for key experiments.

TR-FRET Assay for CRBN Binding

This assay quantitatively measures the binding of a compound to CRBN by competing with a fluorescent tracer.[6]

Principle: A fluorescently labeled tracer binds to CRBN, bringing a donor and acceptor fluorophore into close proximity and generating a FRET signal. Unlabeled compounds that bind to CRBN will displace the tracer, leading to a decrease in the FRET signal.

References

- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]

- 16. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

GSPT1 Degrader-5 Induced Ubiquitination of GSPT1: A Technical Guide

Abstract: Targeted protein degradation has emerged as a transformative therapeutic modality, with molecular glue degraders offering a powerful strategy to eliminate disease-causing proteins. G1 to S phase transition 1 (GSPT1) is a translation termination factor implicated in various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism and study of GSPT1 ubiquitination induced by GSPT1 degrader-5, a representative molecular glue. It details the underlying mechanism of action, presents quantitative data for GSPT1 degraders, and offers comprehensive experimental protocols for researchers in drug development and cell biology.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

GSPT1 degraders, including this compound, are small molecules that function as "molecular glues".[1] They are not traditional inhibitors; instead, they induce the degradation of their target protein by redirecting the cellular ubiquitin-proteasome system.[2] The mechanism is initiated by the degrader molecule binding to Cereblon (CRBN), a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4][5]

This binding event alters the substrate specificity of CRBN, creating a novel interface that enables the recruitment of GSPT1 as a "neosubstrate".[6] The simultaneous binding of the degrader to both CRBN and GSPT1 results in the formation of a stable ternary complex.[2] This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the GSPT1 protein. The sequential addition of ubiquitin moieties results in a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the polyubiquitinated GSPT1, effectively eliminating the protein from the cell and releasing the degrader molecule to initiate another cycle.[2]

Quantitative Analysis of GSPT1 Degraders

The potency of GSPT1 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The DC50 represents the concentration of the compound required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Below is a summary of reported degradation data for this compound and other analogous GSPT1-targeting molecular glues.

| Compound Name | DC50 | Dmax (%) | Cell Line | Treatment Time (h) | Citation |

| This compound (4) | 144 nM | Not Reported | Not Reported | Not Reported | [7] |

| GSPT1 degrader-4 (3) | 25.4 nM | Not Reported | Not Reported | Not Reported | [1] |

| Compound 6 | 9.7 nM | ~90% | MV4-11 | 4 | [8] |

| Compound 6 | 2.1 nM | >90% | MV4-11 | 24 | [8] |

| Compound 7 | >10 µM | ~60% | MV4-11 | 4 | [8] |

| Compound 7 | 10 nM | ~90% | MV4-11 | 24 | [8] |

| CC-885 | Not Reported | Not Reported | MM1.S | 4 | [5] |

| GSPT1 degrader-11 | 67.7 nM | 97% | Not Reported | Not Reported | [1] |

Key Experimental Protocols

Verifying the ubiquitination and subsequent degradation of GSPT1 requires a series of well-defined experiments. This section provides detailed protocols for the essential assays.

In-Cell GSPT1 Ubiquitination Assay

This assay directly demonstrates that GSPT1 is ubiquitinated in response to degrader treatment within a cellular context. The protocol is adapted from established methods for detecting in vivo ubiquitination.[9]

Principle: Cells are co-transfected with plasmids expressing the target protein (GSPT1) and a tagged version of ubiquitin (e.g., His-tagged Ub). Following treatment with this compound, cells are lysed under denaturing conditions to preserve post-translational modifications and inhibit deubiquitinating enzymes (DUBs). The His-tagged ubiquitinated proteins are then isolated by affinity purification (e.g., Ni-NTA beads). The presence of ubiquitinated GSPT1 in the purified fraction is detected by Western blotting with an anti-GSPT1 antibody.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with plasmids encoding GSPT1 (e.g., Flag-GSPT1) and His-tagged Ubiquitin (His-Ub) using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio is 5 µg of GSPT1 plasmid and 5 µg of His-Ub plasmid per dish.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., 1 µM). Include a vehicle control (DMSO).

-

To observe the accumulation of ubiquitinated proteins, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours before harvesting.

-

-

Cell Lysis (Denaturing Conditions):

-

Harvest cells 4-6 hours after degrader treatment. Wash once with ice-cold PBS.

-

Lyse the cell pellet directly in 1 mL of denaturing lysis buffer (8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, 10 mM imidazole, 0.2% Triton X-100).

-

Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.

-

Centrifuge at 16,000 x g for 20 minutes at room temperature to pellet cell debris.

-

-

Affinity Purification of His-Ub Conjugates:

-

Transfer the supernatant to a new tube. Add 50 µL of a 50% slurry of Ni-NTA agarose (B213101) beads.

-

Incubate for 3-4 hours at room temperature on a rotator.

-

Wash the beads three times with 1 mL of wash buffer (same as lysis buffer but with 0.2% Triton X-100).

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against GSPT1 (or its tag, e.g., anti-Flag). A high-molecular-weight smear or ladder of bands above the unmodified GSPT1 band indicates polyubiquitination.

-

Also, probe a separate blot of the whole-cell lysates (input) to confirm GSPT1 expression and degradation.

-

Confirmation of CRBN-Mediated Degradation

To confirm that the degradation is dependent on the CRBN E3 ligase, a comparative experiment using CRBN knockout (KO) cells is essential.[5][10]

Principle: GSPT1 degradation is assessed in parallel in wild-type (WT) cells and cells lacking CRBN (CRBN KO). If this compound acts through CRBN, it will only induce GSPT1 degradation in the WT cells, while GSPT1 levels will remain unaffected in the CRBN KO cells.

Protocol Overview:

-

Cell Culture: Culture both WT and CRBN KO cells (e.g., in a MM.1S or HEK293 background) under identical conditions.

-

Compound Treatment: Treat both cell lines with a dose range of this compound for a specified time (e.g., 4 or 24 hours). Include a vehicle control.

-

Lysis and Western Blot: Prepare whole-cell lysates from all samples. Perform Western blot analysis to detect the levels of GSPT1, CRBN (to confirm knockout), and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify the GSPT1 band intensities relative to the loading control. Degradation should only be observed in the WT cell line.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Imaging Solutions for Targeted Protein Degradation [worldwide.promega.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Proteasomal Degradation of GSPT1 by GSPT1 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of protein translation termination and cell cycle progression. Its overexpression has been implicated in various malignancies, making it a compelling target for therapeutic intervention. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins, and "GSPT1 degrader-5" has been identified as a potent molecular glue that induces the proteasomal degradation of GSPT1. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for studying the effects of this compound.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to a rapid and sustained depletion of cellular GSPT1 levels, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and other representative GSPT1 degraders for comparative purposes.

Table 1: In Vitro Degradation Potency of GSPT1 Degraders

| Compound | Type | DC50 (nM) | Cell Line |

| This compound | Molecular Glue | 144 [1] | Not Specified |

| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified |

| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified |

| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified |

| CC-90009 | Molecular Glue | <10 | U937, OCI-AML2, MOLM-13 |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity of GSPT1 Degraders

| Compound | IC50 (nM) | Cell Line |

| This compound | Not Specified | Not Specified |

| GSPT1 degrader-4 | 39 | CAL51 |

| GSPT1 degrader-10 | 10 | HL-60 |

| MRT-2359 | 5 - 50 | BT-747 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Western Blotting for GSPT1 Degradation

This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.

Workflow:

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MV4-11, MOLM-13) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein amounts and separate them by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of GSPT1 degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of GSPT1 degradation on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay confirms the ubiquitination of GSPT1 in the presence of this compound.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant CRBN/DDB1 E3 ligase complex

-

Recombinant GSPT1 protein

-

Ubiquitin

-

ATP

-

This compound or vehicle control (DMSO)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Analyze the reaction products by Western blotting using an anti-GSPT1 antibody to detect higher molecular weight bands corresponding to ubiquitinated GSPT1.

Signaling Pathways Affected by GSPT1 Degradation

Depletion of GSPT1 has significant downstream consequences on cellular signaling pathways, primarily impacting protein synthesis, cell cycle control, and apoptosis.

Conclusion

This compound represents a promising therapeutic agent for cancers dependent on GSPT1 function. This technical guide provides a foundational framework for researchers to investigate its mechanism of action and cellular effects. The provided protocols offer a starting point for the in-depth characterization of this compound and other similar molecules, facilitating further drug development efforts in the field of targeted protein degradation.

References

An In-depth Technical Guide to GSPT1 Degrader-5 and the Integrated Stress Response (ISR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a promising therapeutic strategy in oncology. Molecular glue degraders targeting GSPT1, such as GSPT1 degrader-5, redirect E3 ubiquitin ligases to induce the proteasomal degradation of GSPT1. This event disrupts protein synthesis, leading to the activation of the Integrated Stress Response (ISR), a crucial cellular signaling network that governs the cellular response to various stresses. This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degraders, with a focus on this compound, and delineates its intricate relationship with the ISR. We present quantitative data on the activity of representative GSPT1 degraders, detailed experimental protocols for assessing GSPT1 degradation and ISR activation, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction: GSPT1 as a Therapeutic Target

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a GTPase that plays a pivotal role in the termination of protein synthesis.[1] In conjunction with eRF1, it ensures the correct termination of translation at stop codons.[2] Dysregulation and overexpression of GSPT1 have been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] GSPT1 has been considered "undruggable" by conventional small molecule inhibitors due to the lack of suitable binding pockets.[3] However, the advent of targeted protein degradation technology, particularly molecular glue degraders, has provided a novel avenue for targeting GSPT1.[3]

GSPT1 degraders are small molecules that induce the proximity of GSPT1 to an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[1][4] The degradation of GSPT1 has been shown to be a potent anti-cancer strategy, particularly in hematological malignancies.[5][6]

This compound: A Molecular Glue Degrader

This compound is a molecular glue that induces the degradation of GSPT1. While extensive public data on "this compound" is limited, it has been reported to have a DC50 of 144 nM.[7] The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein. To provide a broader context for the activity of GSPT1 degraders, this guide includes data from other well-characterized GSPT1 degraders, such as CC-885 and CC-90009.

Quantitative Data on GSPT1 Degrader Activity

The efficacy of GSPT1 degraders is typically quantified by their degradation potency (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize key quantitative data for this compound and other representative GSPT1 degraders.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| This compound | GSPT1 | Not Specified | 144 | Not Specified | [7] |

| CC-90009 | GSPT1 | 22Rv1 | 19 | >90 | [8] |

| CC-885 | GSPT1 | MOLM13 | Not Specified | Not Specified | [2] |

| 5-OH-EM12 | GSPT1 | Not Specified | Not Specified | 47 ± 9 | [9] |

Table 1: In Vitro Degradation Potency of GSPT1 Degraders. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.

| Compound | Cell Line | IC50 (nM) | Citation |

| CC-90009 | AML patient samples | 21 (average EC50) | [5] |

| 7d (a novel GSPT1 degrader) | 22Rv1 | 7 ± 4 | [8] |

| GBD-9 (dual BTK/GSPT1 degrader) | DOHH2 | Not Specified | [3] |

Table 2: Anti-proliferative Activity of GSPT1 Degraders. IC50 is the concentration for 50% inhibition of cell growth.

The Integrated Stress Response (ISR) and GSPT1 Degradation

The degradation of GSPT1 leads to impaired translation termination, causing ribosome stalling and the accumulation of aberrant proteins.[2][6] This cellular stress activates the Integrated Stress Response (ISR), a signaling network that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][10]

Four main kinases are responsible for phosphorylating eIF2α in response to different cellular stresses:

-

GCN2 (General control nonderepressible 2): Activated by amino acid starvation.

-

PERK (PKR-like endoplasmic reticulum kinase): Activated by endoplasmic reticulum (ER) stress.

-

PKR (Protein kinase R): Activated by double-stranded RNA (dsRNA), often during viral infection.

-

HRI (Heme-regulated inhibitor kinase): Activated by heme deficiency or oxidative stress.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis, conserving resources and preventing the further accumulation of misfolded proteins.[10] However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[11] ATF4 is a key transcription factor that orchestrates the expression of a wide range of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis.[11][12] The sustained activation of the ISR and high levels of ATF4 can ultimately trigger programmed cell death (apoptosis), which is a key mechanism of the anti-tumor activity of GSPT1 degraders.[5][13]

Signaling Pathway Diagrams

Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.

Caption: GSPT1 degradation triggers the Integrated Stress Response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess GSPT1 degradation and ISR activation.

Western Blotting for GSPT1 Degradation

Objective: To quantify the reduction in GSPT1 protein levels following treatment with a degrader.

Materials:

-

Cell culture reagents

-

GSPT1 degrader (e.g., this compound)

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the GSPT1 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-